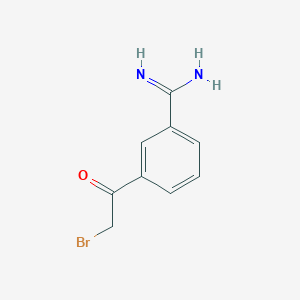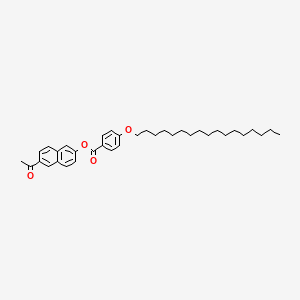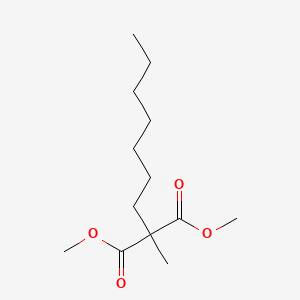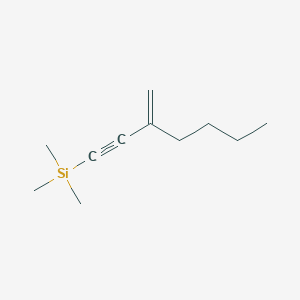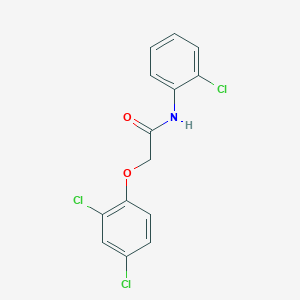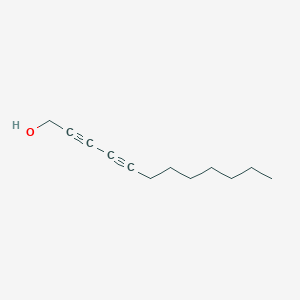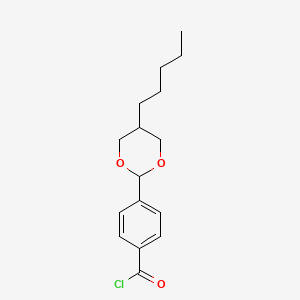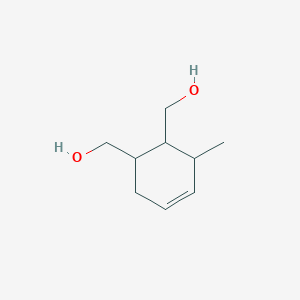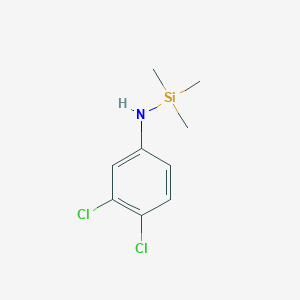
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 3,4-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3,4-dichloroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3,4-Dichloroaniline+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-Dichlorophenyl)-1,1-dimethylurea: A herbicide that inhibits photosynthesis by blocking the electron flow in photosystem II.
N-(3,4-Dichlorophenyl)methyl oxamic acid: Used in organic synthesis and has potential biological activity.
Propanil: An anilide herbicide used for weed control in rice fields.
Uniqueness
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
92463-42-8 |
|---|---|
Molekularformel |
C9H13Cl2NSi |
Molekulargewicht |
234.19 g/mol |
IUPAC-Name |
3,4-dichloro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-7-4-5-8(10)9(11)6-7/h4-6,12H,1-3H3 |
InChI-Schlüssel |
BWXCNSIOBKPVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
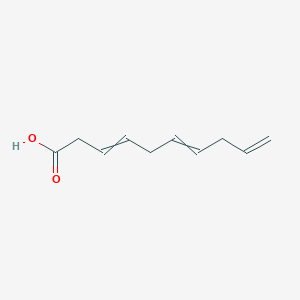
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
